3-(phenylsulfanyl)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]propan-1-one

Medicinal Chemistry Structure-Activity Relationship Quinoxaline Derivatives

3-(Phenylsulfanyl)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]propan-1-one (CAS 1705249-58-6) is a synthetic small molecule (C22H23N3O2S, MW 393.51) comprising a quinoxalin-2-yloxy-piperidine core linked via a propan-1-one bridge to a phenylsulfanyl (phenylthio) terminus. It belongs to the substituted-quinoxaline-type piperidine class, a scaffold extensively claimed in Purdue Pharma patents as ORL-1 (nociceptin) receptor modulators for pain, anxiety, and related conditions.

Molecular Formula C22H23N3O2S
Molecular Weight 393.51
CAS No. 1705249-58-6
Cat. No. B2803908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(phenylsulfanyl)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]propan-1-one
CAS1705249-58-6
Molecular FormulaC22H23N3O2S
Molecular Weight393.51
Structural Identifiers
SMILESC1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)CCSC4=CC=CC=C4
InChIInChI=1S/C22H23N3O2S/c26-22(12-15-28-18-6-2-1-3-7-18)25-13-10-17(11-14-25)27-21-16-23-19-8-4-5-9-20(19)24-21/h1-9,16-17H,10-15H2
InChIKeyXOGXXNAHLYEAGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Phenylsulfanyl)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]propan-1-one (CAS 1705249-58-6): Structural Overview and Procurement Relevance


3-(Phenylsulfanyl)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]propan-1-one (CAS 1705249-58-6) is a synthetic small molecule (C22H23N3O2S, MW 393.51) comprising a quinoxalin-2-yloxy-piperidine core linked via a propan-1-one bridge to a phenylsulfanyl (phenylthio) terminus . It belongs to the substituted-quinoxaline-type piperidine class, a scaffold extensively claimed in Purdue Pharma patents as ORL-1 (nociceptin) receptor modulators for pain, anxiety, and related conditions [1]. Unlike the bridged-piperidine variants dominating the ORL-1 patent literature, this compound features a non-bridged piperidine with a distinct phenylsulfanylpropanoyl N-substituent, creating a structurally differentiated chemotype within the class [1]. Available from research chemical suppliers at a typical purity of ≥95% , it is primarily positioned as a tool compound for exploratory medicinal chemistry and receptor pharmacology studies.

Why Generic Substitution Fails for 3-(Phenylsulfanyl)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]propan-1-one: Structural Determinants of Target Engagement


Within the substituted-quinoxaline-type piperidine class, pharmacological outcomes are exquisitely sensitive to the nature and spatial orientation of the N-substituent on the piperidine ring and the substitution pattern on the quinoxaline heterocycle [1]. The phenylsulfanylpropanoyl group in CAS 1705249-58-6 introduces a flexible thioether-linked aryl system that differs fundamentally from the oxime, cyclic urea, lactam, and phosphorus-containing N-substituents described in the Purdue Pharma patent family [1][2]. Even minor alterations to the linker length (propan-1-one vs. ethanone vs. butanone) or the heteroaryl ether identity (quinoxalin-2-yloxy vs. pyrimidinyloxy vs. quinolinyloxy) can redirect target selectivity profiles, as demonstrated by the divergent KCNQ2 and COX-2 activities reported for closely related quinoxalin-2-yloxy piperidine analogs across public bioactivity databases [3]. Generic substitution with an in-class analog risks loss of the specific pharmacophoric presentation required for the intended receptor interaction, making compound identity verification essential prior to any structure-activity relationship (SAR) study or screening campaign.

3-(Phenylsulfanyl)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]propan-1-one: Quantitative Differentiation Evidence Guide


Structural Differentiation: Phenylsulfanylpropanoyl vs. Chloropropanoyl N-Substituent Comparison

The compound bears a 3-(phenylsulfanyl)propanoyl group at the piperidine nitrogen, in contrast to the 2-chloropropanoyl group found in the closest commercially available analog, 2-chloro-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)propan-1-one (CAS 1705800-29-8) . The phenylsulfanyl moiety introduces a sulfur atom capable of participating in chalcogen bonding and additional hydrophobic contacts with protein binding pockets, whereas the chloro substituent functions primarily as a hydrogen-bond acceptor or leaving group . The molecular weight difference (393.51 vs. 319.79 g/mol) and calculated lipophilicity shift (estimated ΔclogP ≈ +1.8 for the phenylsulfanyl analog based on fragment addition) quantitatively distinguish these two compounds in terms of passive membrane permeability and non-specific protein binding potential .

Medicinal Chemistry Structure-Activity Relationship Quinoxaline Derivatives

Quinoxaline-2-yloxy vs. Pyrimidinyloxy Scaffold Differentiation in Piperidine-Based Probe Compounds

The quinoxalin-2-yloxy group at the piperidine 4-position distinguishes this compound from analogs featuring pyrimidinyloxy, pyridinyloxy, or benzimidazolyloxy heterocycles. In the broader piperidinyl-heteroaryloxy compound class, the quinoxaline moiety is associated with ORL-1 receptor modulation, as evidenced by the Purdue Pharma patent family encompassing hundreds of exemplified compounds [1]. By comparison, pyrimidinyloxy-piperidine analogs (e.g., CAS 2034471-91-3, 3-(phenylsulfanyl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]propan-1-one) are structurally distinct and lack the established ORL-1 pharmacology associated with the quinoxaline scaffold [2]. The quinoxaline bicyclic system provides a larger π-surface area for potential π-π stacking interactions with aromatic receptor residues compared to monocyclic heteroaryl ethers.

Chemical Probe Development Kinase Profiling Receptor Pharmacology

Phenylsulfanylpropanoyl Linker Length: Differentiation from Ethanone and Butanone Analogs

The three-carbon propan-1-one linker between the piperidine nitrogen and the phenylsulfanyl group provides a specific spatial separation that differs from the two-carbon ethanone linker found in compounds such as 1-(7'-methyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxalin]-1-yl)-2-(phenylsulfanyl)ethan-1-one (MW 403.55, C24H25N3OS) . This additional methylene unit increases the degrees of rotational freedom and extends the reach of the terminal phenyl ring by approximately 1.2–1.5 Å, which can be critical for accessing distal sub-pockets in the target binding site. Conversely, the propan-1-one length avoids the excessive flexibility and entropic penalty associated with longer butanone linkers .

Linker Optimization SAR Studies Conformational Analysis

Purity Specification Benchmarking and Procurement Quality Assurance

The compound is supplied at a purity specification of ≥95% as reported by Chemenu (Catalog No. CM864093) . This is consistent with research-grade chemical standards for exploratory in vitro pharmacology, where impurities exceeding 5% can confound dose-response measurements and generate false-positive hits in high-throughput screening (HTS) campaigns [1]. For comparison, the structurally related 2-chloro analog (CAS 1705800-29-8) is typically offered at a comparable purity range, while more extensively characterized ORL-1 clinical candidates from this scaffold class are manufactured to GMP standards exceeding 98% purity [1]. Users should request a Certificate of Analysis (CoA) confirming batch-specific purity by HPLC or LC-MS prior to initiating concentration-dependent assays.

Compound Quality Control Analytical Chemistry Procurement Specifications

3-(Phenylsulfanyl)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]propan-1-one: Best-Fit Research and Industrial Application Scenarios


ORL-1 Receptor Exploratory Pharmacology and Pain Target Validation

Given the compound's structural membership in the substituted-quinoxaline-type piperidine class claimed by Purdue Pharma as ORL-1 modulators [1], CAS 1705249-58-6 is positioned as a candidate for ORL-1 (NOP) receptor binding and functional assays. Its non-bridged piperidine scaffold and phenylsulfanylpropanoyl N-substituent differentiate it from the bridged-piperidine clinical candidates, offering a distinct chemotype for SAR exploration. Recommended assays include radioligand displacement (using [3H]-nociceptin), [35S]-GTPγS functional coupling, and counter-screening against μ, κ, and δ opioid receptors to establish selectivity [1].

Linker-Length Structure-Activity Relationship (SAR) Studies in Quinoxaline-Piperidine Series

The three-carbon propan-1-one linker between the piperidine nitrogen and the terminal phenylsulfanyl group provides a specific spatial geometry. When used alongside ethanone-linked (2-carbon) and butanone-linked (4-carbon) analogs, this compound enables systematic SAR exploration of optimal linker length for target engagement . The thioether sulfur atom at the linker terminus introduces additional hydrogen-bond acceptor and chalcogen-bond donor potential, which can be probed via systematic substitution with methylene (carbon), ether (oxygen), or sulfone (SO2) isosteres .

Chemical Probe Tool for Quinoxaline-Containing Compound Library Assembly

As a member of the quinoxalin-2-yloxy-piperidine chemotype, this compound serves as a building block or reference standard for assembling focused compound libraries targeting CNS-penetrant receptor modulators [2]. Its molecular weight of 393.51 places it within acceptable CNS drug-like space (MW < 400), and the presence of a basic piperidine nitrogen (calculated pKa ~8.7) suggests potential for lysosomal trapping studies and CNS disposition assessment [2]. When procured alongside the 2-chloro analog (CAS 1705800-29-8, MW 319.79) and pyrimidinyloxy comparator (CAS 2034471-91-3), this compound completes a matched-pair analysis set for evaluating heteroaryl ether and N-substituent contributions to target affinity and selectivity.

Negative Control or Inactive Comparator Design for Phenotypic Screening

In the absence of published bioactivity data confirming ORL-1 activity, CAS 1705249-58-6 may be empirically evaluated as a potential negative control compound within quinoxaline-piperidine phenotypic screening campaigns. Its structural similarity to known ORL-1 modulators, combined with the distinct phenylsulfanylpropanoyl N-substituent not represented among the most potent patent-exemplified compounds [1], makes it a candidate for establishing structure-dependent activity windows. Counter-screening against the bridged-piperidine clinical compounds from US9145408B2 [1] would provide a direct test of whether the non-bridged scaffold retains ORL-1 engagement.

Quote Request

Request a Quote for 3-(phenylsulfanyl)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.